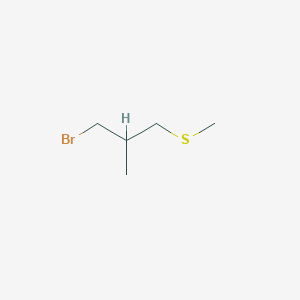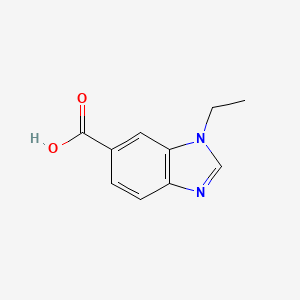
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine typically involves the reaction of 2-methylquinoline with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with potential modifications to optimize yield and purity for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: o-((2-Methylquinolin-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a compound of interest in drug discovery .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Quinoline-based drugs have been used to treat various diseases, including malaria and bacterial infections .
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoline: A parent compound of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine, known for its wide range of biological activities.
2-Methylquinoline: A precursor in the synthesis of this compound.
Hydroxylamine: A reagent used in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of quinoline and hydroxylamine. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
Clave InChI |
GDVRIADYKVGDDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)




![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)






![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
